The Discovery and Synthesis of Indatraline: A Technical Guide
The Discovery and Synthesis of Indatraline: A Technical Guide
An In-depth Examination of a Potent Monoamine Reuptake Inhibitor
Abstract
Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action compared to cocaine, has positioned it as a significant tool in neuropharmacological research and a potential candidate for the treatment of psychostimulant addiction.[3][4] This technical guide provides a comprehensive overview of the discovery and history of indatraline, with a detailed focus on its chemical synthesis and pharmacological characterization. We present a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Discovery and Rationale
Indatraline was first reported in 1985 by Klaus Bøgesø and his colleagues at H. Lundbeck A/S.[5] The primary motivation for its development was the search for novel antidepressant agents. The rationale was based on the monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor. By blocking the reuptake of these neurotransmitters, indatraline was designed to increase their availability in the synaptic cleft and thereby alleviate depressive symptoms.
Later, the pharmacological properties of indatraline, particularly its interaction with the dopamine transporter and its cocaine-like discriminative stimulus effects, albeit with a different pharmacokinetic profile, led to its investigation as a potential pharmacotherapy for cocaine dependence.[3][4] The slower onset and longer duration of action were hypothesized to reduce its abuse potential while still being effective in managing craving and withdrawal.[3]
Pharmacological Profile
Indatraline is a high-affinity ligand for all three major monoamine transporters. Its inhibitory activity is summarized in the table below, showcasing data from various in vitro studies. The variations in reported values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue preparation (e.g., synaptosomes vs. cell lines expressing the recombinant transporter).
Table 1: In Vitro Potency of Indatraline at Monoamine Transporters
| Target Transporter | Assay Type | Ligand/Substrate | Ki (nM) | IC50 (nM) | Reference |
| Dopamine (DAT) | Binding Affinity | [125I]RTI-55 | 1.7 | [1] | |
| Serotonin (SERT) | Binding Affinity | [125I]RTI-55 | 0.42 | [1] | |
| Norepinephrine (NET) | Binding Affinity | [3H]Nisoxetine | 5.8 | [1] | |
| Dopamine (DAT) | Synaptosomal Uptake | [3H]Dopamine | 2.5 | [3] | |
| Serotonin (SERT) | Synaptosomal Uptake | [3H]5-HT | 0.62 | [3] | |
| Norepinephrine (NET) | Synaptosomal Uptake | [3H]Norepinephrine | 0.67 | [3] |
Chemical Synthesis of Indatraline
Several synthetic routes to indatraline have been reported since its initial discovery. The key challenge in its synthesis is the stereoselective formation of the trans configuration of the two substituents on the indane ring, as this diastereomer is the pharmacologically active form.
The Original Bøgesø Synthesis (1985)
The initial synthesis developed by Bøgesø and colleagues established the fundamental approach that many subsequent syntheses have built upon.[5] This route involves the construction of a 3-phenyl-1-indanone intermediate, followed by the introduction of the methylamino group. A critical step in this synthesis is the stereocontrolled reduction of the indanone and subsequent nucleophilic substitution to establish the desired trans stereochemistry.
-
Preparation of 3-(3,4-Dichlorophenyl)-3-phenylpropanoic Acid: This intermediate is prepared from commercially available starting materials, typically involving a Michael addition of a phenylacetic acid derivative to a substituted cinnamic acid derivative, followed by hydrolysis.
-
Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The propanoic acid derivative is cyclized under strong acid conditions, such as with polyphosphoric acid (PPA), at elevated temperatures (e.g., 120 °C) to yield the corresponding 1-indanone.[3]
-
Reduction to the cis-Indanol: The 1-indanone is reduced, for example, with sodium borohydride (NaBH4) in methanol. This reduction predominantly yields the thermodynamically more stable cis-indanol.
-
Formation of the Mesylate: The hydroxyl group of the cis-indanol is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds with retention of stereochemistry.
-
SN2 Reaction to Form the trans-Amine: The cis-mesylate is then reacted with methylamine. This is an SN2 reaction that proceeds with inversion of configuration, leading to the desired trans-1-(methylamino)-3-(3,4-dichlorophenyl)indane (indatraline).
-
Resolution of Enantiomers (Optional): The racemic mixture of indatraline can be resolved into its individual enantiomers using chiral chromatography or by fractional crystallization with a chiral acid.
Diastereoselective Synthesis via Iodine(III)-Promoted Ring Contraction
A more recent and elegant approach to the synthesis of (±)-indatraline was developed by Silva and colleagues in 2007.[6] This method utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the trans-substituted indane core. This route offers a high degree of stereocontrol.
-
Preparation of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one (Tetralone): The starting tetralone can be synthesized from 1,2-dichlorobenzene and succinic anhydride via a Friedel-Crafts acylation followed by reduction and cyclization.[7]
-
Reduction and Dehydration to 1,2-Dihydronaphthalene: The tetralone is reduced with NaBH4 to the corresponding alcohol. Subsequent acid-catalyzed dehydration, for instance with p-toluenesulfonic acid (PTSA), yields the 6,7-dichloro-3,4-dihydronaphthalene.[7]
-
Iodine(III)-Promoted Ring Contraction: The key step involves the reaction of the dihydronaphthalene with an iodine(III) reagent such as [hydroxy(tosyloxy)iodo]benzene (HTIB) in a suitable solvent like methanol. This oxidative rearrangement proceeds via a Wagner-Meerwein-type shift to contract the six-membered ring to a five-membered indane ring, yielding a trans-1-formyl-3-(3,4-dichlorophenyl)indane derivative with high diastereoselectivity.
-
Conversion of the Aldehyde to the Amine: The resulting aldehyde can be converted to the corresponding amine via standard methods, such as reductive amination or through an oxime intermediate followed by reduction.
-
N-Methylation: The primary amine is then methylated, for example, by reductive amination with formaldehyde and a reducing agent, to afford (±)-indatraline.
Methodologies for Pharmacological Characterization
The in vitro pharmacological profile of indatraline was primarily established using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound (in this case, indatraline) for a specific receptor or transporter. The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target.
-
Tissue Preparation: Brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration.
-
Assay Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET) and varying concentrations of indatraline.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of indatraline that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet). The synaptosomes are resuspended in an appropriate physiological buffer.
-
Uptake Assay: The synaptosomes are pre-incubated with various concentrations of indatraline. The uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is then initiated by adding it to the synaptosomal suspension.
-
Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification of Uptake: The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of indatraline that causes 50% inhibition of the specific uptake (IC50) is determined by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of indatraline.
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for indatraline synthesis and characterization.
Conclusion
Indatraline remains a cornerstone compound in the study of monoamine transporters. Its discovery was a significant step in the development of non-selective reuptake inhibitors, and the evolution of its synthesis showcases advances in stereoselective organic chemistry. The detailed understanding of its pharmacological profile, made possible by robust in vitro assays, has paved the way for its use as a valuable research tool and as a template for the design of novel therapeutics targeting the monoaminergic system. This guide provides a consolidated resource for researchers to understand and potentially replicate the foundational work on this important molecule.
References
- 1. Synthesis and Evaluation of Indatraline-Based Inhibitors for Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Indatraline [medbox.iiab.me]
- 6. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
